molecular formula C13H16O2 B2626608 2-(1-m-Tolylcyclobutyl)acetic acid CAS No. 1439899-07-6

2-(1-m-Tolylcyclobutyl)acetic acid

Cat. No.: B2626608
CAS No.: 1439899-07-6
M. Wt: 204.269
InChI Key: NZKHAEAKWUFJHW-UHFFFAOYSA-N
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Description

2-(1-m-Tolylcyclobutyl)acetic acid is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a carboxylic acid derivative characterized by a cyclobutyl ring substituted with a tolyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-m-Tolylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of m-tolylcyclobutyl ketone with a suitable reagent to introduce the acetic acid functionality. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-m-Tolylcyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(1-m-Tolylcyclobutyl)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-m-Tolylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The aromatic ring and cyclobutyl moiety may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutaneacetic acid: Similar in structure but lacks the tolyl group.

    m-Tolylacetic acid: Contains the tolyl group but lacks the cyclobutyl ring.

    Phenylacetic acid: Contains a phenyl group instead of a tolyl group.

Uniqueness

2-(1-m-Tolylcyclobutyl)acetic acid is unique due to the presence of both the cyclobutyl ring and the tolyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[1-(3-methylphenyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-4-2-5-11(8-10)13(6-3-7-13)9-12(14)15/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHAEAKWUFJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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